![molecular formula C15H13ClN2 B12434166 [(10-Chloroanthracen-9-yl)methyl]hydrazine CAS No. 887593-09-1](/img/structure/B12434166.png)
[(10-Chloroanthracen-9-yl)methyl]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(10-Chloroanthracen-9-yl)methyl]hydrazine is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a hydrazine functional group attached to a 10-chloroanthracen-9-ylmethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(10-Chloroanthracen-9-yl)methyl]hydrazine typically involves the reaction of 10-chloroanthracene-9-carbaldehyde with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
[(10-Chloroanthracen-9-yl)methyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The chlorine atom in the anthracene moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Products may include anthracene-9,10-dione derivatives.
Reduction: Products may include various amine derivatives.
Substitution: Products may include substituted anthracene derivatives with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
[(10-Chloroanthracen-9-yl)methyl]hydrazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of hydrazine derivatives with biomolecules.
Industry: The compound can be used in the development of materials with specific properties, such as dyes and pigments.
Mecanismo De Acción
The mechanism of action of [(10-Chloroanthracen-9-yl)methyl]hydrazine involves its interaction with molecular targets through its hydrazine functional group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include the inhibition of enzymes or the modification of nucleic acids, depending on the specific application.
Comparación Con Compuestos Similares
[(10-Chloroanthracen-9-yl)methyl]hydrazine can be compared with other similar compounds, such as:
10-Bromoanthracen-9-ylmethylhydrazine: Similar structure but with a bromine atom instead of chlorine.
10-Fluoroanthracen-9-ylmethylhydrazine: Similar structure but with a fluorine atom instead of chlorine.
10-Methylanthracen-9-ylmethylhydrazine: Similar structure but with a methyl group instead of chlorine.
The uniqueness of this compound lies in its specific reactivity and properties conferred by the chlorine atom, which can influence its chemical behavior and applications.
Propiedades
Número CAS |
887593-09-1 |
|---|---|
Fórmula molecular |
C15H13ClN2 |
Peso molecular |
256.73 g/mol |
Nombre IUPAC |
(10-chloroanthracen-9-yl)methylhydrazine |
InChI |
InChI=1S/C15H13ClN2/c16-15-12-7-3-1-5-10(12)14(9-18-17)11-6-2-4-8-13(11)15/h1-8,18H,9,17H2 |
Clave InChI |
AZRUCDZLMVIIGC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-cyano-N-[(methoxyimino)methyl]-3-methyl-4-phenylthiophene-2-carboxamide](/img/structure/B12434093.png)
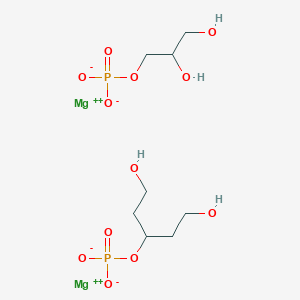
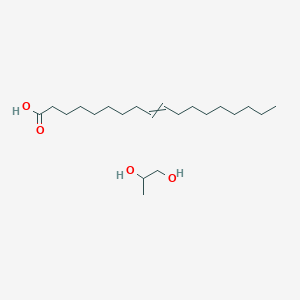
![4-(3-hydroxybut-2-enoyl)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one](/img/structure/B12434122.png)
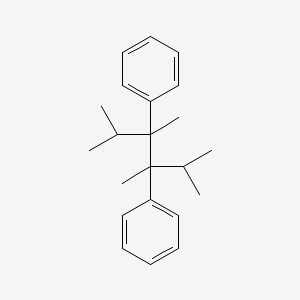
![2-[(3-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12434128.png)

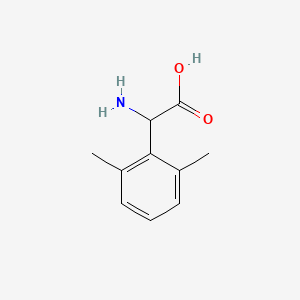
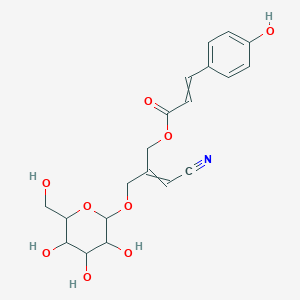
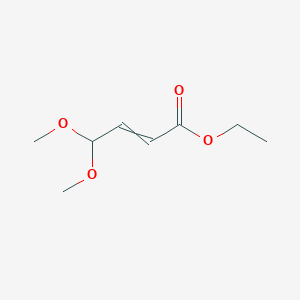
![[(3R,5S,6R)-4,5-diacetyloxy-6-(2-azidoethoxy)-2-methyloxan-3-yl] acetate](/img/structure/B12434176.png)
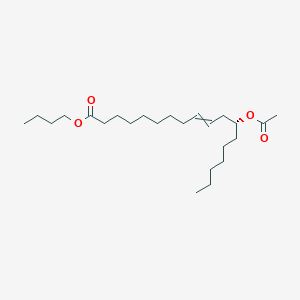
![[1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanol](/img/structure/B12434184.png)
